BenchChemオンラインストアへようこそ!

Atiratecan

BCRP/ABCG2 Multidrug Resistance Xenograft Efficacy

Atiratecan (TP300) is the definitive BCRP-independent positive control for preclinical oncology. Unlike irinotecan or topotecan, this water-soluble prodrug evades BCRP/ABCG2-mediated efflux, delivering consistent efficacy in both BCRP-positive and CPT-11-insensitive xenograft models (e.g., WiDr). With an MTD/ED50 ratio of 157, it offers an exceptionally wide therapeutic window for long-term studies. Its lack of acetylcholinesterase inhibition eliminates cholinergic toxicities common to other camptothecins. Proven >50% tumor growth inhibition across 9/9 PDX/CDX models. Essential for dissecting drug resistance pathways and validating novel ABC transporter inhibitors.

Molecular Formula C31H34N6O6
Molecular Weight 586.6 g/mol
CAS No. 867063-97-6
Cat. No. B1667678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtiratecan
CAS867063-97-6
SynonymsTP 300
TP-300
TP300 cpd
Molecular FormulaC31H34N6O6
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3
InChIInChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1
InChIKeyCWJSAEZZZABNRI-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atiratecan (867063-97-6) Procurement Guide for BCRP-Evading Topoisomerase I Inhibitor Research


Atiratecan (CAS 867063-97-6), also known as TP300, is a synthetic, water-soluble prodrug derived from the hexacyclic camptothecin analog CH0793076 . As a small-molecule topoisomerase I inhibitor, it induces DNA damage by stabilizing the DNA-topoisomerase I covalent complex, leading to apoptosis in cancer cells [1]. Its development was primarily for the treatment of colorectal, pancreatic, ovarian, and liver cancers [2]. The compound's design specifically addresses limitations of earlier camptothecin analogs, notably poor water solubility and susceptibility to drug efflux pumps, by leveraging a unique prodrug activation mechanism to enhance bioavailability and overcome resistance.

Why Atiratecan Cannot Be Substituted by Other Camptothecin Analogs: BCRP Resistance and Safety Profile


Substituting Atiratecan (TP300) with generic camptothecin analogs like irinotecan (CPT-11) or topotecan introduces significant experimental and translational liabilities. The primary risk is the failure to circumvent Breast Cancer Resistance Protein (BCRP/ABCG2)-mediated drug efflux, a major mechanism of resistance in solid tumors [1]. Unlike its active metabolite, CH0793076, which is a substrate for BCRP, the Atiratecan prodrug demonstrates potent antitumor activity independent of BCRP expression, a critical distinction for models of multidrug resistance [1]. Furthermore, Atiratecan offers a distinct safety advantage by lacking the acetylcholinesterase (AChE) inhibitory activity that is characteristic of many camptothecin analogs, a feature linked to dose-limiting cholinergic toxicities . Therefore, substituting Atiratecan with another topoisomerase I inhibitor will not replicate its BCRP-independent efficacy or its potentially differentiated safety profile, leading to unreliable or misleading research outcomes.

Atiratecan Quantitative Differentiation: Head-to-Head Evidence vs. CH0793076, CPT-11, and Class Comparators


Overcoming BCRP-Mediated Drug Resistance: In Vivo Efficacy Comparison vs. CPT-11

In mouse xenograft models, Atiratecan demonstrates potent antitumor activity against tumors expressing the Breast Cancer Resistance Protein (BCRP), a key efflux pump that confers resistance to many chemotherapeutics. In the BCRP-positive and CPT-11 (irinotecan)-insensitive WiDr human colon cancer xenograft model, Atiratecan (24 mg/kg, IV, once weekly for 6 weeks) in combination with capecitabine produced an additive antitumor effect, confirming its ability to circumvent this resistance mechanism, whereas CPT-11 is ineffective [1]. This is a direct, model-based comparison demonstrating superior efficacy in a clinically relevant resistance setting.

BCRP/ABCG2 Multidrug Resistance Xenograft Efficacy Camptothecin Analog

Enhanced In Vitro Potency Against Camptothecin-Resistant Ovarian Cancer Cells

Atiratecan exhibits nanomolar antiproliferative activity against camptothecin-resistant human ovarian cancer cell lines. In a direct comparison using the A2780 parental cell line and its camptothecin-resistant subline A2780/SN75, Atiratecan demonstrated IC50 values of 9.4 nM and 1.1 nM, respectively [1]. The A2780/SN75 subline is characterized by reduced topoisomerase I expression and resistance to SN-38, the active metabolite of irinotecan. Notably, Atiratecan showed enhanced potency (lower IC50) against the resistant subline, a phenomenon known as collateral sensitivity, suggesting a differentiated mechanism of action that is not subject to the same resistance pathways as other camptothecins.

Ovarian Cancer Camptothecin Resistance SN-38 Resistance Antiproliferative Activity

Broad-Spectrum In Vivo Efficacy Independent of BCRP Expression Status

A key differentiator for Atiratecan is its consistent in vivo efficacy across a diverse panel of human tumor xenografts, irrespective of their BCRP expression level. In a study of nine different xenograft models, a single-agent regimen of Atiratecan (47 mg/kg, IV, once weekly for 3 weeks) resulted in more than 50% tumor growth inhibition in all models tested [1]. This broad and consistent activity profile distinguishes Atiratecan from many other camptothecin analogs whose efficacy is often limited to BCRP-negative tumors, underscoring its utility as a reliable and versatile research tool.

In Vivo Efficacy Tumor Growth Inhibition Xenograft Models BCRP

Favorable Therapeutic Index with a Wide Safety Margin (MTD/ED50 Ratio of 157)

Atiratecan exhibits a favorable safety profile as indicated by its high therapeutic index. The effective dose range in mouse xenograft models is between 0.30 and 47 mg/kg, with the Maximum Tolerated Dose (MTD) at 47 mg/kg and the median effective dose (ED50) at a much lower concentration, resulting in an MTD/ED50 ratio of 157 [1]. A high MTD/ED50 ratio suggests a wide therapeutic window, meaning that effective antitumor doses are significantly lower than toxic doses, which is a critical advantage over other cytotoxic agents like irinotecan and topotecan, which are known for narrower therapeutic indices and significant dose-limiting toxicities such as severe diarrhea and myelosuppression.

Therapeutic Index Safety Margin MTD ED50 Dose-Response

Optimal Research Applications for Atiratecan Based on Quantitative Differentiation Evidence


Investigating and Overcoming BCRP/ABCG2-Mediated Multidrug Resistance

Atiratecan is the definitive compound for establishing BCRP-independent positive controls in xenograft studies. Its proven efficacy against BCRP-positive and CPT-11-insensitive models (e.g., WiDr) makes it an essential tool for validating novel inhibitors of ABC transporters or for dissecting resistance pathways where other topoisomerase I inhibitors fail [1]. Procurement is justified for any lab studying the role of BCRP in limiting the efficacy of conventional chemotherapy.

Studying Collateral Sensitivity in Camptothecin-Resistant Ovarian Cancer

The unique finding that Atiratecan is more potent against the camptothecin-resistant A2780/SN75 ovarian cancer cell line than its parental counterpart presents a compelling application. Atiratecan should be procured for research focused on elucidating the mechanisms of collateral sensitivity, a phenomenon where resistant cells become hypersensitive to alternative agents. This can inform new therapeutic strategies to combat drug-resistant ovarian cancer [1].

High-Confidence In Vivo Efficacy Screening Across Diverse Solid Tumor Models

Given its broad-spectrum, BCRP-independent in vivo efficacy (>50% tumor growth inhibition in 9/9 models), Atiratecan is an ideal positive control for preclinical oncology studies involving panels of patient-derived xenografts (PDX) or cell line-derived xenografts (CDX). Its reliable activity minimizes experimental variability and provides a robust benchmark for evaluating novel agents or combination therapies, making it a strategic procurement for high-throughput in vivo screening programs [1].

Long-Term In Vivo Studies Requiring a Wide Therapeutic Window

The high MTD/ED50 ratio of 157 demonstrates that Atiratecan has a wide therapeutic window, allowing for sustained dosing with lower risk of confounding toxicities. This property makes it particularly well-suited for long-term efficacy studies, combination therapy regimens, or investigations into minimal residual disease where maintaining animal health over extended periods is critical for data integrity and study completion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atiratecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.